2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another method involves the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3- (2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For example, they can be alkylated at the nitrogen positions to form N-substituted derivatives .Physical and Chemical Properties Analysis
Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities . They have shown favorable oxygen balance and positive heat of formations .Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of this compound, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting that they have favorable adme properties .
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound could have a range of molecular and cellular effects.
Action Environment
It is known that the properties of oxadiazoles, which are part of this compound, can vary depending on the electronic environment . This suggests that environmental factors could potentially influence the action of this compound.
Future Directions
Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . The discovery of COX-2 isoforms has opened the possibility of developing selective COX-2 inhibitors to act as an effective NSAID without the gastric side effects . This suggests that there is potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects against certain enzymes . It would be interesting to investigate the specific biomolecules that 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide interacts with.
Cellular Effects
Some oxadiazole derivatives have shown promising anticancer activities, with IC50 values observed for in-vitro anti-cancer activities against certain cell lines
Molecular Mechanism
It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-7-3-6-10-16(13)25(17)12-18(26)22-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFFSUOCJOUAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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